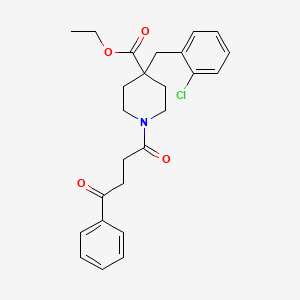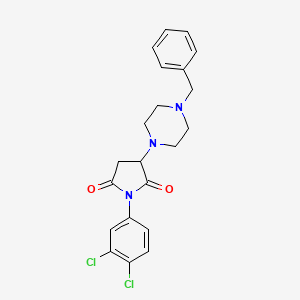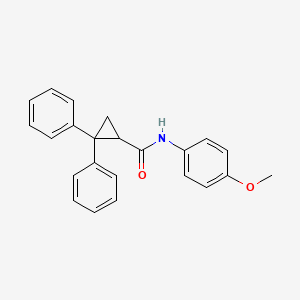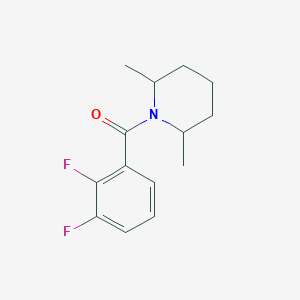
1-(1-phenylethyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-phenylethyl)-4-piperidinol, also known as NPP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidinols, which are known for their diverse biological activities. NPP has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-(1-phenylethyl)-4-piperidinol is not fully understood. However, studies have suggested that it may act as a dopamine receptor agonist and an acetylcholinesterase inhibitor. Dopamine is a neurotransmitter that plays a role in reward, motivation, and movement. Acetylcholine is another neurotransmitter that is involved in memory, attention, and muscle control. By modulating the levels of these neurotransmitters, 1-(1-phenylethyl)-4-piperidinol may have an impact on various physiological and behavioral processes.
Biochemical and Physiological Effects
1-(1-phenylethyl)-4-piperidinol has been shown to have biochemical and physiological effects in various studies. It has been reported to increase dopamine levels in the brain and to improve cognitive function in animal models. 1-(1-phenylethyl)-4-piperidinol has also been shown to have analgesic effects and to reduce inflammation in animal models of pain and inflammation. These findings suggest that 1-(1-phenylethyl)-4-piperidinol may have potential therapeutic applications in the treatment of neurological and inflammatory disorders.
実験室実験の利点と制限
1-(1-phenylethyl)-4-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to using 1-(1-phenylethyl)-4-piperidinol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. Further research is needed to fully explore the potential of 1-(1-phenylethyl)-4-piperidinol for scientific research.
将来の方向性
There are several future directions for research on 1-(1-phenylethyl)-4-piperidinol. One area of interest is the development of 1-(1-phenylethyl)-4-piperidinol analogs with improved pharmacological properties. These analogs could be used to explore the potential of 1-(1-phenylethyl)-4-piperidinol for the treatment of neurological and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of 1-(1-phenylethyl)-4-piperidinol and its effects on different physiological and behavioral processes. This could provide insights into the potential therapeutic applications of 1-(1-phenylethyl)-4-piperidinol and its analogs. Finally, further research is needed to determine the safety and efficacy of 1-(1-phenylethyl)-4-piperidinol and its analogs in human clinical trials.
合成法
1-(1-phenylethyl)-4-piperidinol can be synthesized using different methods, including the reduction of 1-(1-phenylethyl)-4-piperidone and the reductive amination of 1-phenyl-1,2,3,6-tetrahydropyridine. The reduction of 1-(1-phenylethyl)-4-piperidone involves the use of sodium borohydride or lithium aluminum hydride as reducing agents, while the reductive amination of 1-phenyl-1,2,3,6-tetrahydropyridine requires the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. The synthesis method used depends on the availability of the starting materials and the desired yield of 1-(1-phenylethyl)-4-piperidinol.
科学的研究の応用
1-(1-phenylethyl)-4-piperidinol has been shown to have potential applications in scientific research. It has been used as a precursor in the synthesis of other compounds with biological activities, such as antipsychotic and antidepressant agents. 1-(1-phenylethyl)-4-piperidinol has also been studied for its potential as a ligand for dopamine receptors and as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. These studies suggest that 1-(1-phenylethyl)-4-piperidinol may have therapeutic potential for the treatment of neurological disorders.
特性
IUPAC Name |
1-(1-phenylethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11,13,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDSRHIZGQZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-4-hydroxypiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)

![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)